![molecular formula C11H19NO2 B1492622 1,4-Dioxa-8-azadispiro[4.0.5(6).3(5)]tetradecane CAS No. 2098065-26-8](/img/structure/B1492622.png)

1,4-Dioxa-8-azadispiro[4.0.5(6).3(5)]tetradecane

説明

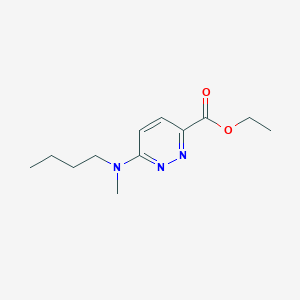

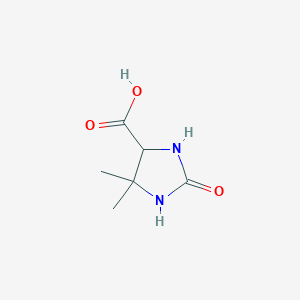

1,4-Dioxa-8-azadispiro[4.0.5(6).3(5)]tetradecane (1,4-DADT) is a novel organic compound that has been studied for its potential applications in a variety of scientific fields. It is a cyclic polyether compound with a unique structure and physical properties, which has attracted the attention of researchers in recent years. 1,4-DADT is an important intermediate in the synthesis of various organic compounds, and has been used in the synthesis of polymers, dyes, drugs, and other compounds. In addition, it has been studied for its potential applications in medicinal chemistry, biochemistry, and nanotechnology.

科学的研究の応用

Antimalarial Activity

A significant body of research has focused on the derivatives of 1,4-Dioxa-8-azadispiro compounds for their potential antimalarial activities. For instance, methyl-substituted dispiro-1,2,4,5-tetraoxanes have been studied for their structural properties and correlations with antimalarial activity. These compounds were designed as metabolically stable analogues to test against Plasmodium falciparum, with some showing notable activity due to their structural features that allow interaction with parasite heme (McCullough et al., 2000). Another study synthesized sixteen alkyl-substituted dispiro-1,2,4,5-tetraoxanes, exploring structure-activity relationships and identifying compounds with superior oral antimalarial activity compared to existing prototypes (Vennerstrom et al., 2000).

Interaction with Human Serum Albumin

The interaction between dispiro-tetraoxanes and human serum albumin (HSA) has been studied to gain insights into the drug transportation and metabolism processes. This research is crucial for understanding how these compounds behave in biological systems, which aids in designing more potent analogues for biomedical applications. Spectroscopic and computational studies have shown moderate affinity of these analogues to HSA, indicating potential for effective drug delivery mechanisms (Yadav et al., 2020).

Synthesis and Characterization of Novel Compounds

Research has also extended to the synthesis and characterization of novel dispiro compounds for various applications beyond antimalarial activities. For example, nitrogen-containing dispiroheterocycles have been synthesized and evaluated for their microbial properties, showcasing the versatility of dispiro compounds in developing new materials with potential antibacterial or antifungal properties (Dalloul & Samaha, 2010).

Anticancer Activities

The exploration of dispiro-1,2,4,5-tetraoxane dimers has also revealed their potential in anticancer applications. These compounds have been evaluated for their antimalarial and anticancer activities, with some showing potent activity against colon and leukemia cell lines. The study highlights the broad therapeutic potential of dispiro compounds, extending their utility to oncological research (Amewu et al., 2013).

作用機序

Target of Action

Unfortunately, the specific primary targets of 1,4-Dioxa-8-azadispiro[405(6)

Biochemical Pathways

The specific biochemical pathways affected by 1,4-Dioxa-8-azadispiro[405(6)

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 1,4-Dioxa-8-azadispiro[405(6)

Result of Action

The molecular and cellular effects of 1,4-Dioxa-8-azadispiro[405(6)

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1,4-Dioxa-8-azadispiro[405(6)

特性

IUPAC Name |

1,4-dioxa-8-azadispiro[4.0.56.35]tetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-3-10(4-2-6-12-9-10)11(5-1)13-7-8-14-11/h12H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKQICBLPIQELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCCNC2)C3(C1)OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dioxa-8-azadispiro[4.0.5(6).3(5)]tetradecane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Cyclopropyl-4,7-diazaspiro[2.5]octane](/img/structure/B1492544.png)

![2-(2-aminoethyl)hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide](/img/structure/B1492557.png)